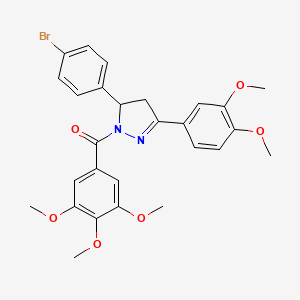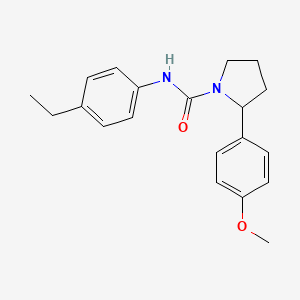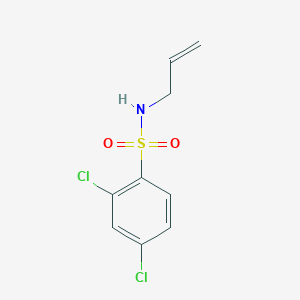
N-allyl-2,4-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-2,4-dichlorobenzenesulfonamide” is a chemical compound with the molecular formula C9H9Cl2NO2S. Its average mass is 266.144 Da and its monoisotopic mass is 264.973114 Da .
Molecular Structure Analysis
The molecular structure of “N-allyl-2,4-dichlorobenzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of a similar compound, “(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide” derivatives, displayed absorption bands of NH groups in the range of 3190–3164 cm−1 .Chemical Reactions Analysis
While specific chemical reactions involving “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, a related reaction involving allyl derivatives was found. The Tsuji-Trost Reaction, a palladium-catalysed allylation of nucleophiles, involves the reaction of a nitrogen, carbon, or oxygen-based nucleophiles with an allylic substrate bearing a leaving group .Applications De Recherche Scientifique
Anticancer Properties
N-allyl-2,4-dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects on various human cancer cells . These include cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells . The activity of these compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .
Cell Cycle Inhibition
One of the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide showed a strong ability to arrest the cell cycle in the subG0 phase . This suggests potential applications in controlling the growth of cancer cells.
Induction of Mitochondrial Membrane Depolarization
The same chalcone derivative also demonstrated the ability to depolarize the mitochondrial membrane . This is a key step in the process of apoptosis, or programmed cell death, which is one of the mechanisms by which anticancer drugs work.
Activation of Caspases
The chalcone derivative was also found to activate caspase-8 and -9 . Caspases are enzymes that play essential roles in programmed cell death, including apoptosis and inflammation.
Antioxidant Properties
In addition to their anticancer effects, the chalcone derivatives synthesized using N-allyl-2,4-dichlorobenzenesulfonamide were also assessed for their antioxidant activity . They demonstrated a significant antiradical effect, particularly against DPPH and ABTS radicals .
Inhibition of Neutrophil Elastase
All the examined compounds showed dose-dependent activity against neutrophil elastase . Neutrophil elastase is an enzyme that degrades elastin, a key component of the extracellular matrix, and its inhibition can be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Orientations Futures
While specific future directions for “N-allyl-2,4-dichlorobenzenesulfonamide” are not available, research on related compounds suggests potential areas of interest. For instance, the unexpected rearrangement of “N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides” in the presence of LiHMDS was discovered, which led to the production of a congested aza-quaternary carbon center . This could suggest potential future directions in the synthesis and study of similar compounds.
Mécanisme D'action
Target of Action
The primary targets of N-allyl-2,4-dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These cells play a crucial role in the proliferation and progression of their respective cancers.
Mode of Action
N-allyl-2,4-dichlorobenzenesulfonamide interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Pharmacokinetics
The compound’s notable anticancer effects suggest that it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The molecular and cellular effects of N-allyl-2,4-dichlorobenzenesulfonamide’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 .
Action Environment
Propriétés
IUPAC Name |
2,4-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHRQRPDMDJHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)sulfonyl]prop-2-enylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)
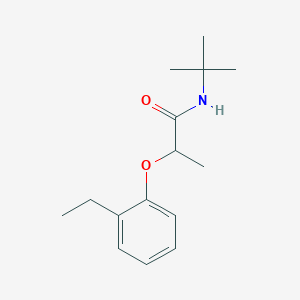

![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
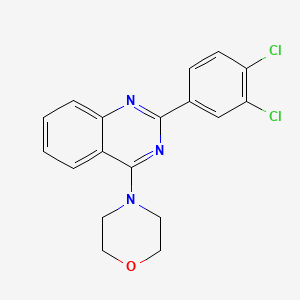
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
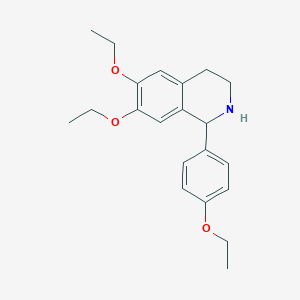
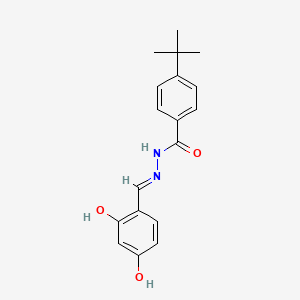
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
